Cas no 1780176-37-5 (2-amino-1-2-(morpholin-4-yl)-1,3-thiazol-5-ylethan-1-ol)

2-Amino-1-[2-(morpholin-4-yl)-1,3-thiazol-5-yl]ethan-1-ol is a heterocyclic compound featuring both morpholine and thiazole moieties, which impart unique reactivity and functional versatility. Its structural framework makes it valuable as an intermediate in pharmaceutical and agrochemical synthesis, particularly for designing bioactive molecules. The presence of the amino and hydroxyl groups enhances its potential for further derivatization, enabling selective modifications for targeted applications. This compound exhibits favorable solubility in polar solvents, facilitating its use in organic synthesis. Its well-defined crystalline form ensures consistent purity and stability, making it suitable for research and industrial-scale processes requiring precise chemical control.
2-amino-1-2-(morpholin-4-yl)-1,3-thiazol-5-ylethan-1-ol structure
1780176-37-5 structure
Product Name:2-amino-1-2-(morpholin-4-yl)-1,3-thiazol-5-ylethan-1-ol
CAS No:1780176-37-5
MF:C9H15N3O2S
MW:229.299300432205
CID:6232688
PubChem ID:83893766
Update Time:2025-11-05

2-amino-1-2-(morpholin-4-yl)-1,3-thiazol-5-ylethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2-amino-1-2-(morpholin-4-yl)-1,3-thiazol-5-ylethan-1-ol
    • 2-amino-1-[2-(morpholin-4-yl)-1,3-thiazol-5-yl]ethan-1-ol
    • 1780176-37-5
    • EN300-1761692
    • Inchi: 1S/C9H15N3O2S/c10-5-7(13)8-6-11-9(15-8)12-1-3-14-4-2-12/h6-7,13H,1-5,10H2
    • InChI Key: JJSYYXSDQLBOIG-UHFFFAOYSA-N
    • SMILES: S1C(=CN=C1N1CCOCC1)C(CN)O

Computed Properties

  • Exact Mass: 229.08849790g/mol
  • Monoisotopic Mass: 229.08849790g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 202
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.7
  • Topological Polar Surface Area: 99.8Ų

2-amino-1-2-(morpholin-4-yl)-1,3-thiazol-5-ylethan-1-ol Pricemore >>

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2-amino-1-2-(morpholin-4-yl)-1,3-thiazol-5-ylethan-1-ol Related Literature

Additional information on 2-amino-1-2-(morpholin-4-yl)-1,3-thiazol-5-ylethan-1-ol

2-amino-1-(2-(morpholin-4-yl)-1,3-thiazol-5-yl)ethan-1-ol

The compound 2-amino-1-(2-(morpholin-4-yl)-1,3-thiazol-5-yl)ethan-1-ol (CAS No. 1780176-37-5) is a structurally complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of thiazoles, which are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. The presence of the morpholine ring further enhances its versatility, making it a valuable intermediate in drug discovery and synthesis.

Recent studies have highlighted the importance of thiazole derivatives in medicinal chemistry due to their diverse biological activities. The morpholinyl group attached to the thiazole ring in this compound contributes to its unique properties, including improved solubility and enhanced bioavailability. These characteristics make it an attractive candidate for developing novel therapeutic agents targeting various diseases, such as cancer, inflammation, and neurodegenerative disorders.

The synthesis of 2-amino-1-(2-(morpholin-4-yl)-1,3-thiazol-5-yl)ethan-1-ol involves a multi-step process that typically begins with the preparation of the thiazole core. This is followed by the introduction of the morpholine substituent and subsequent functionalization to achieve the desired amino alcohol structure. Researchers have optimized these synthetic pathways to improve yield and purity, ensuring scalability for industrial applications.

In terms of biological activity, this compound has shown promising results in preliminary assays. For instance, its ability to inhibit key enzymes involved in cellular signaling pathways has been extensively studied. The amino alcohol functionality plays a crucial role in these interactions, enabling the molecule to act as a potential lead compound for drug development.

Moreover, the thiazole ring's inherent stability and reactivity make it an ideal scaffold for further modifications. By introducing additional substituents or altering the existing groups, chemists can fine-tune the compound's properties to target specific biological systems. This flexibility underscores its significance in modern medicinal chemistry.

Looking ahead, ongoing research is focused on exploring the compound's pharmacokinetic profile and toxicity levels. Understanding these aspects will be critical for advancing it into preclinical studies and eventually clinical trials. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate this process.

In conclusion, 2-amino-1-(2-(morpholin-4-yl)-1,3-thiazol-5-yl)ethan-1

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